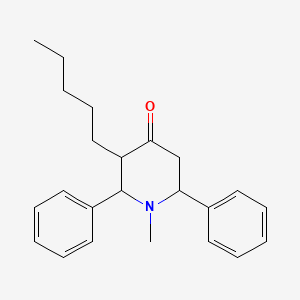

1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

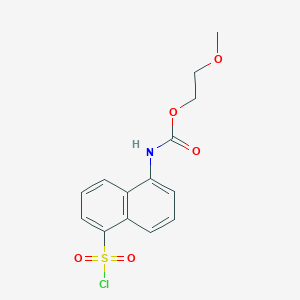

“1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” is a chemical compound with the molecular formula C23H29NO . It is a solid substance at room temperature . The compound is not currently widely available, and its specific applications are not well-documented in the literature .

Synthesis Analysis

Piperidones, such as “1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .

Molecular Structure Analysis

The molecular structure of “1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” is characterized by a piperidin-4-one ring with methyl and pentyl substituents . The exact structure and conformation of this compound would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Physical And Chemical Properties Analysis

“1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” is a solid substance at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, would require further experimental determination.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Characterization : The compound 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one has been used in the synthesis of various derivatives, such as 3t-pentyl-2r,6c-diphenylpiperidin-4-one picrates. These derivatives were synthesized and characterized using elemental analysis, FT-IR, NMR, and single crystal XRD analysis (Savithiri et al., 2014).

Crystal Structure Analysis : Studies involving the crystal structure and Hirshfeld surface analysis of similar compounds, like 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, have been conducted. This includes analysis of molecular interactions such as hydrogen bonding in these compounds (Gümüş et al., 2022).

Spectroscopic and Computational Studies

Vibrational and Quantum Chemical Analysis : The related compound 3-methyl-2,6-diphenylpiperidin-4-one (MDPO) has been characterized using quantum chemical calculations and spectral techniques. This includes analysis using FT-IR, FT-Raman, and UV techniques, as well as molecular geometries and spectroscopic data obtained from HF and B3LYP levels using density functional theory (Venkatachalam, 2015).

Spectroscopic Characterization of Derivatives : Another study focuses on the spectroscopic characterization (FT-IR, NMR, XRD) and computational studies of chloroacetyl chloride incorporated 3t-butyl-2r,6c-diphenyl/di(thiophen-2-yl)piperidin-4-ones. It includes analysis of the molecular design and optoelectronic properties using Density Functional Theory (DFT) (Doss et al., 2020).

Biological and Pharmacological Studies

Antimicrobial Activity : Some derivatives of 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one, like 3t-pentyl-2r,6c-diphenylpiperidin-4-one thiosemicarbazones, have been synthesized and shown to exhibit significant antibacterial and antifungal activities against various strains (Savithiri et al., 2014).

Proteasomal Inhibition in Cancer Cells : Related compounds like 1,3-diphenylpropen-1-one based derivatives have been investigated for their potential in inhibiting proteasomal activity, particularly in human papilloma virus-positive cervical cancer cells (Bazzaro et al., 2011).

Direcciones Futuras

The future directions for research on “1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” could include further exploration of its synthesis, characterization, and potential applications. Given its structural similarity to other biologically active piperidones, it may have potential as a precursor for the synthesis of new pharmaceuticals or other bioactive compounds .

Propiedades

IUPAC Name |

1-methyl-3-pentyl-2,6-diphenylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO/c1-3-4-7-16-20-22(25)17-21(18-12-8-5-9-13-18)24(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20-21,23H,3-4,7,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWDNWGOALGHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)

![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)